

Biosynthesis pathway of Nortrilobolide in Thapsia species

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Compound of Interest

Compound Name: *Nortrilobolide*

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An In-Depth Technical Guide to the Biosynthesis of Nortrilobolide in Thapsia Species

Introduction

Nortrilobolide is a naturally occurring pentaoxygenated guaianolide, a type of sesquiterpene lactone, found in plants of the genus *Thapsia*, notably *Thapsia garganica*[1][2]. These compounds are of significant interest to the pharmaceutical industry due to their potent biological activities. Nortrilobolide is structurally related to thapsigargin, another highly bioactive sesquiterpene lactone from *Thapsia* species, which is a potent inhibitor of the sarco/endoplasmic reticulum Ca^{2+} -ATPase (SERCA) pump and has been developed into anticancer prodrugs[3][4][5][6]. While the complete biosynthetic pathway of nortrilobolide has not been fully elucidated, a putative pathway has been proposed based on known mechanisms of sesquiterpene lactone formation in plants, particularly within the Apiaceae and Asteraceae families[3][7][8]. This guide provides a detailed overview of the proposed biosynthetic route, relevant experimental methodologies, and a summary of the enzymatic steps involved.

Proposed Biosynthesis Pathway

The biosynthesis of nortrilobolide, like other sesquiterpenoids, originates from the mevalonate (MVA) pathway in the cytosol, which produces the fundamental C5 building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP)[3]. These precursors are assembled into the C15 backbone, which is then cyclized and extensively modified by tailoring enzymes.

Formation of the Sesquiterpene Backbone: Farnesyl Diphosphate

The pathway begins with the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. This reaction is catalyzed by Farnesyl Diphosphate Synthase (FPPS) to yield the universal C15 precursor for all sesquiterpenoids, farnesyl diphosphate (FPP)[3][9].

- Reaction: $\text{DMAPP} + 2 \text{ IPP} \rightarrow \text{FPP} + 2 \text{ PPi}$
- Enzyme: Farnesyl Diphosphate Synthase (FPPS)

Cyclization and Formation of the Germacranolide Skeleton

The linear FPP molecule undergoes a crucial cyclization to form the initial carbocyclic structure. For most guaianolides, the pathway proceeds through a germacrene intermediate[10].

- FPP to (+)-Germacrene A: Germacrene A Synthase (GAS) catalyzes the cyclization of FPP to form (+)-germacrene A, a key intermediate in the biosynthesis of many sesquiterpene lactones[10].
- Oxidation to Germacrene A Acid: The (+)-germacrene A ring is then oxidized. This is typically carried out by a cytochrome P450 monooxygenase, Germacrene A Oxidase (GAO), to produce germacrene A acid[10].
- Lactonization to (+)-Costunolide: The formation of the characteristic lactone ring is catalyzed by another cytochrome P450, Costunolide Synthase (COS), which converts germacrene A acid into (+)-costunolide. Costunolide is considered a critical branching point precursor for the biosynthesis of various sesquiterpene lactones, including guaianolides[7][10].

Guaianolide Skeleton Formation and Tailoring

The final steps involve the rearrangement of the germacranolide skeleton into the bicyclic guaianolide core, followed by a series of oxidative modifications.

- Backbone Rearrangement: The conversion of the 10-membered costunolide ring into the 5/7-fused ring system of the guaianolide skeleton is a key step. In other plant species, this is

catalyzed by enzymes like Kauniolide Synthase (KLS)[10]. This rearrangement is a defining step in guaianolide biosynthesis[11].

- **Hydroxylation and Acylation:** The basic guaianolide skeleton undergoes extensive post-modification, primarily through hydroxylation reactions catalyzed by various cytochrome P450 enzymes (CYPs)[3][11]. These enzymes install hydroxyl groups at specific positions on the core structure, creating the pentaoxygenated framework of nortrilobolide. Following hydroxylation, specific acyl groups are attached by acyltransferases, although the specific enzymes for nortrilobolide are yet to be identified[3].

Data Presentation: Summary of Enzymatic Steps

While specific kinetic data for the nortrilobolide pathway in *Thapsia* is not available in the literature, the proposed enzymatic transformations are summarized below.

Step	Precursor	Product	Putative Enzyme Class	Key Observations
1	DMAPP + 2 IPP	Farnesyl Diphosphate (FPP)	Prenyltransferase	Universal step in sesquiterpenoid biosynthesis[3].
2	Farnesyl Diphosphate (FPP)	(+)-Germacrene A	Terpene Synthase (GAS)	Common entry point for sesquiterpene lactone pathways[10].
3	(+)-Germacrene A	Germacrene A Acid	Cytochrome P450 (GAO)	Oxidative step preceding lactonization[10].
4	Germacrene A Acid	(+)-Costunolide	Cytochrome P450 (COS)	Formation of the lactone ring; a key branch point intermediate[7][10].
5	(+)-Costunolide	Guaianolide Skeleton	Cytochrome P450 (e.g., KLS)	Rearrangement from a germacranolide to a guaianolide backbone[10][11].
6	Guaianolide Skeleton	Nortrilobolide	Cytochromes P450, Acyltransferases	Series of currently uncharacterized hydroxylation and acylation steps[3].

Experimental Protocols

The elucidation of a biosynthetic pathway like that of nortrilobolide relies on a combination of transcriptomics, protein biochemistry, and analytical chemistry. The following are detailed methodologies for the key experiments required.

Protocol 1: Transcriptome Analysis for Candidate Gene Discovery

This protocol aims to identify candidate genes for terpene synthases, CYPs, and acyltransferases by analyzing gene expression in nortrilobolide-producing tissues.

- **Plant Material:** Collect tissues from *Thapsia garganica* known to have high concentrations of nortrilobolide and thapsigargin, such as roots and fruits[3][12]. Collect non-producing tissues (e.g., young leaves) as a control.
- **RNA Extraction:** Immediately freeze tissues in liquid nitrogen. Extract total RNA using a suitable plant RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.
- **Library Preparation and Sequencing:** Prepare cDNA libraries from the extracted RNA. Perform high-throughput sequencing (e.g., Illumina RNA-seq) to generate a comprehensive transcriptome.
- **Bioinformatic Analysis:**
 - Assemble the transcriptome de novo if a reference genome is unavailable.
 - Perform differential expression analysis to identify genes upregulated in producing tissues versus non-producing tissues.
 - Annotate the differentially expressed genes using databases like NCBI and UniProt. Specifically search for sequences with homology to known terpene synthases, cytochrome P450s (especially from families known to be involved in terpenoid metabolism, like CYP71 and CYP76), and acyltransferases.

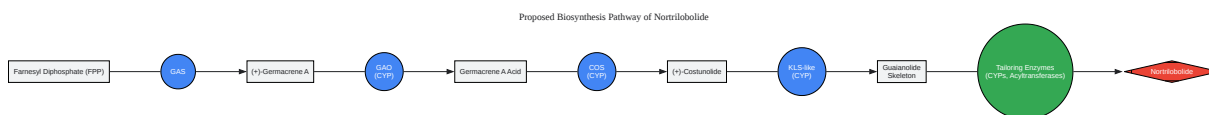
Protocol 2: Functional Characterization of Candidate Enzymes

This protocol describes the process of confirming the function of a candidate gene identified via transcriptome analysis (e.g., a putative costunolide synthase).

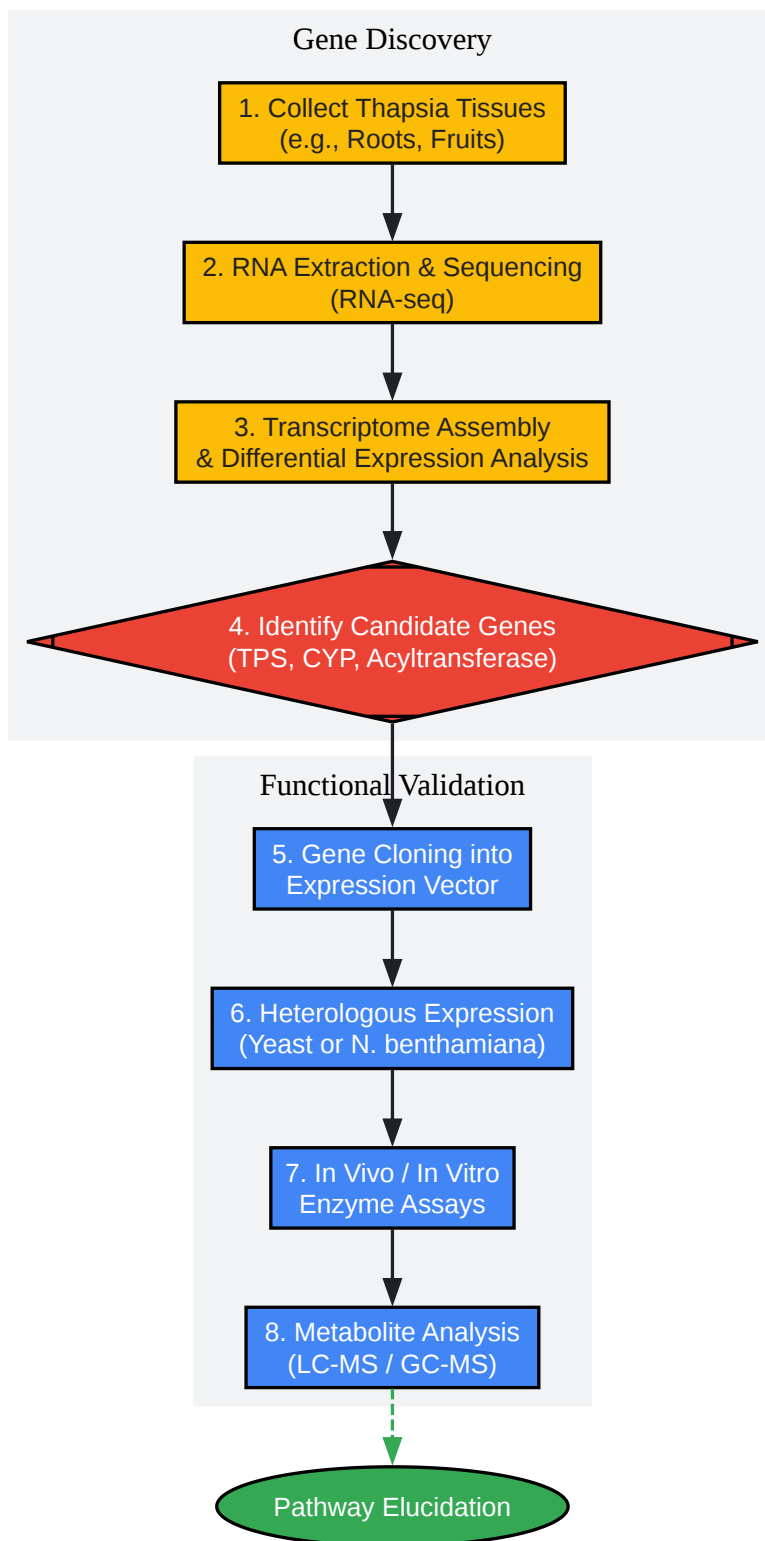
- Gene Cloning: Amplify the full-length open reading frame of the candidate gene from cDNA using PCR. Clone the gene into a suitable heterologous expression vector (e.g., a yeast expression vector like pYES-DEST52 or a plant expression vector for agroinfiltration).
- Heterologous Expression:
 - Yeast (*Saccharomyces cerevisiae*): Transform the expression vector into a suitable yeast strain. Grow the culture and induce protein expression according to the vector's requirements (e.g., galactose induction).
 - *Nicotiana benthamiana* (Agroinfiltration): Transform the expression vector into *Agrobacterium tumefaciens*. Infiltrate the *Agrobacterium* culture into the leaves of *N. benthamiana* for transient protein expression.
- Enzyme Assays:
 - In Vivo Assay: For yeast, feed the putative precursor (e.g., germacrene A acid, if available) to the engineered culture. For *N. benthamiana*, the plant's endogenous precursors may be sufficient.
 - In Vitro Assay: Prepare microsomal fractions from the induced yeast or plant tissues. Incubate the microsomes with the putative substrate and necessary co-factors (e.g., NADPH for CYPs) in a suitable buffer.
- Metabolite Extraction and Analysis:
 - Extract metabolites from the yeast culture, plant tissue, or in vitro assay mixture using an organic solvent (e.g., ethyl acetate).
 - Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
 - Compare the mass spectrum and retention time of the product with an authentic standard of the expected product (e.g., costunolide) to confirm the enzyme's function.

Mandatory Visualization

The following diagrams illustrate the proposed biosynthetic pathway and the experimental workflow for its elucidation.



Experimental Workflow for Pathway Elucidation

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